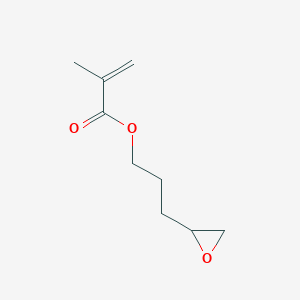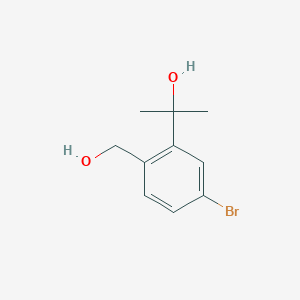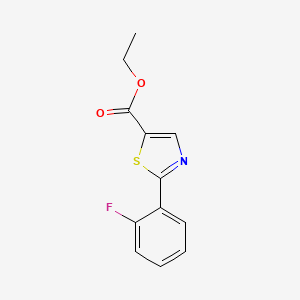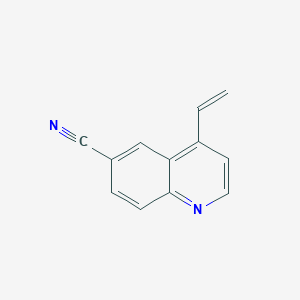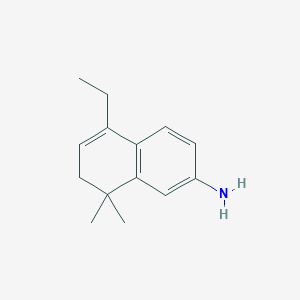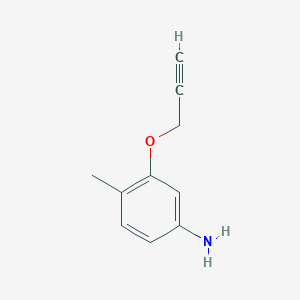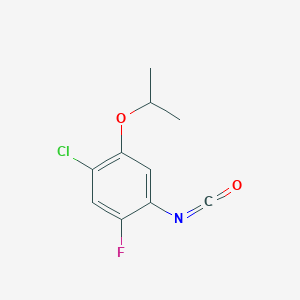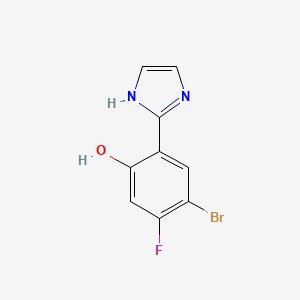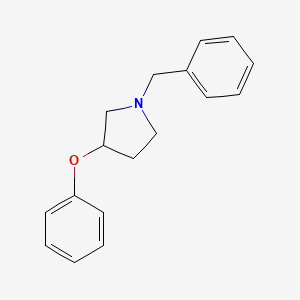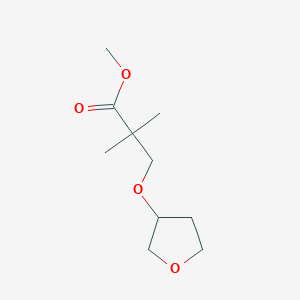
4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one is a chemical compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of a morpholinomethyl group attached to the phenylpyrazolidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one typically involves a multi-step process. One common method includes the Mannich reaction, where a morpholine derivative is reacted with formaldehyde and a phenylpyrazolidinone precursor. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholinomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .
科学研究应用
4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a focal adhesion kinase (FAK) inhibitor.
Industry: Utilized in the development of corrosion inhibitors and surface-active agents.
作用机制
The mechanism of action of 4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets. For instance, as a FAK inhibitor, it binds to the kinase domain of FAK, preventing its activation and subsequent signaling pathways involved in cell proliferation and migration. This inhibition can lead to the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Morpholine: A simpler analog with diverse biological and industrial applications.
1-Phenylpyrazolidin-3-one: Lacks the morpholinomethyl group but shares the core structure.
4-(Morpholinomethyl)phenyl derivatives: Similar in structure but with different substituents on the phenyl ring.
Uniqueness
4-(Morpholinomethyl)-1-phenylpyrazolidin-3-one is unique due to the presence of both the morpholinomethyl group and the phenylpyrazolidinone core. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
属性
CAS 编号 |
27316-20-7 |
|---|---|
分子式 |
C14H19N3O2 |
分子量 |
261.32 g/mol |
IUPAC 名称 |
4-(morpholin-4-ylmethyl)-1-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C14H19N3O2/c18-14-12(10-16-6-8-19-9-7-16)11-17(15-14)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,15,18) |
InChI 键 |
SFHNYJOCKGCTCC-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2CN(NC2=O)C3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
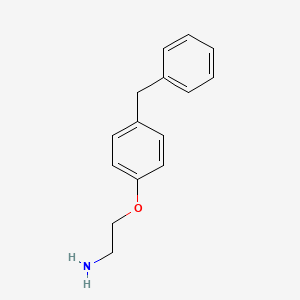
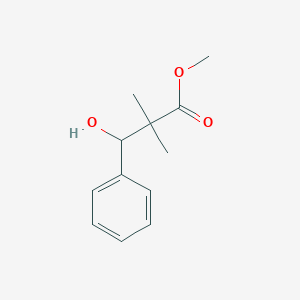
![Pyridine, 2-[[(3,4-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B8591055.png)
